
7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL
Overview
Description
7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL (7-bromo-THQ) is an organic compound from the quinoline family that has been studied for its potential applications in the field of scientific research. 7-bromo-THQ is synthesized through a multi-step process, which involves the use of various reagents and catalysts. 7-bromo-THQ has a wide range of applications in biochemistry and physiology, and has been studied for its potential therapeutic effects.
Scientific Research Applications
Synthesis of PI3K/mTOR Inhibitors
7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL serves as an intermediate in the synthesis of PI3K/mTOR inhibitors. A study by Lei et al. (2015) detailed the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a key intermediate for quinoline inhibitors, from 6-bromoquinolin-4-ol through a series of steps including nitration, chlorination, alkylation, reduction, and substitution. This compound is significant in the creation of NVP-BEZ235 derivatives, showcasing the compound's role in the synthesis of crucial inhibitors for medical applications (Lei et al., 2015).
Synthesis of Quinoline Derivatives
The bromination reaction of 1,2,3,4-tetrahydroquinoline has been studied for the efficient and selective synthesis of quinoline derivatives. Şahin et al. (2008) demonstrated a one-pot synthesis method to produce synthetically valuable quinoline derivatives like 4,6,8-tribromoquinoline and 6,8-dibromo-1,2,3,4-tetrahydroquinoline. The study also outlined the conversion of these compounds to other quinoline derivatives through lithiation and nucleophilic substitution reactions, indicating the role of 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL in synthesizing various quinoline-based structures (Şahin et al., 2008).
Antimicrobial and Anti-tumor Activities
Potočňák et al. (2017) synthesized Pd(II) complexes with 7-bromo-quinolin-8-ol and studied their structures, antimicrobial, anti-tumor activities, and DNA binding properties. The study found significant antimicrobial activity against various strains of bacteria and fungi, and a pronounced cytotoxic effect against human colorectal cancer cells, indicating the potential of 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL derivatives in medical applications, particularly as antimicrobial and anti-tumor agents (Potočňák et al., 2017).
Luminescence and Magnetic Properties
A study by Chu et al. (2018) investigated the luminescence and magnetic properties of lanthanide complexes formed from 2-[(4-bromo-phenylimino)-methyl]-quinolin-8-ol and Ln(hfac)3·2H2O. The research revealed that these complexes exhibit unique luminescence spectra and magnetic relaxation behavior, suggesting the potential of 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL derivatives in materials science, particularly in the development of new luminescent materials and magnetic substances (Chu et al., 2018).
properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroquinolin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,9,11-12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLRCPAGFJLVIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272022 | |
| Record name | 4-Quinolinol, 7-bromo-1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL | |
CAS RN |
1263378-66-0 | |
| Record name | 4-Quinolinol, 7-bromo-1,2,3,4-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolinol, 7-bromo-1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



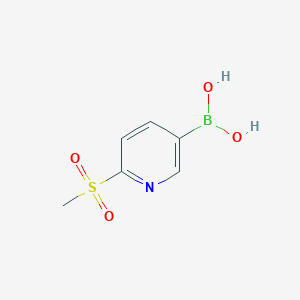
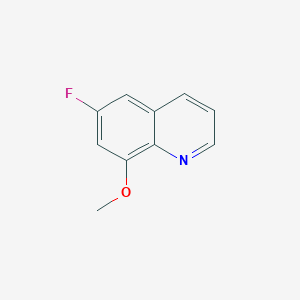
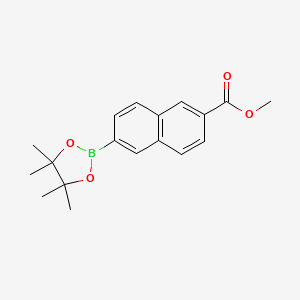
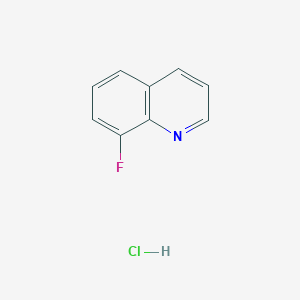
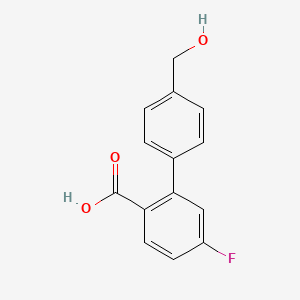
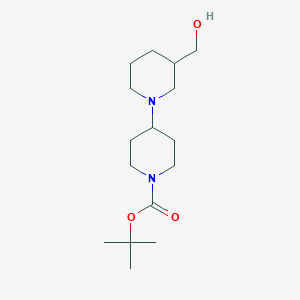
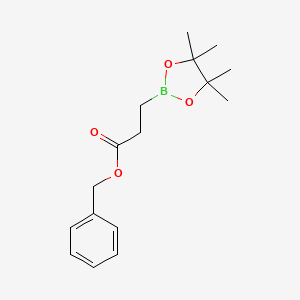


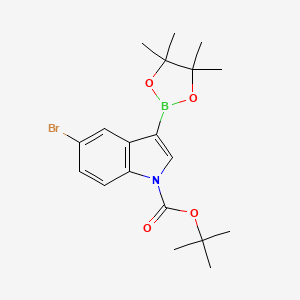
![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440649.png)
![tert-butyl 2-(3-{[(benzyloxy)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)benzoate](/img/structure/B1440653.png)

